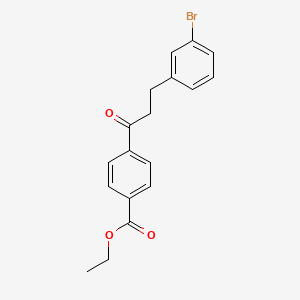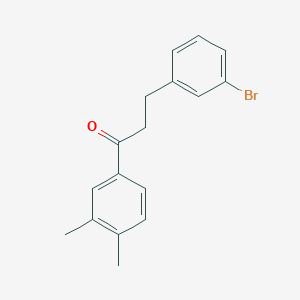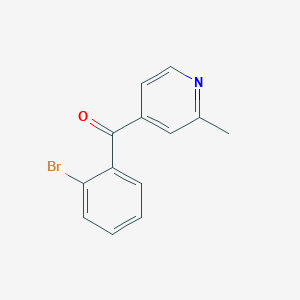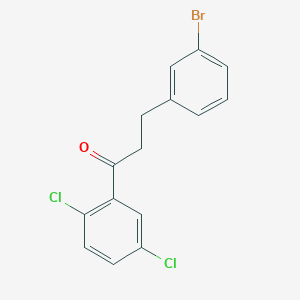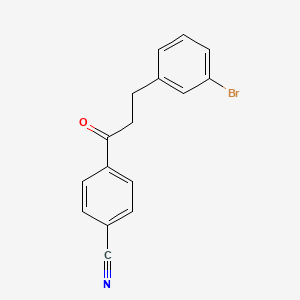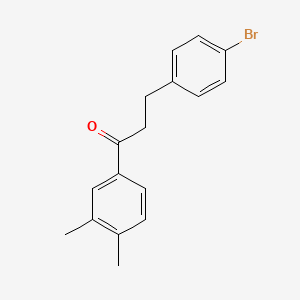amine CAS No. 1178233-16-3](/img/structure/B1373773.png)
[(4-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine
Übersicht
Beschreibung
“(4-Fluorophenyl)(pyridin-2-yl)methylamine” is a chemical compound with the CAS Number: 1178233-16-3 . Its IUPAC name is (4-fluorophenyl)-N-methyl2-pyridinylmethanamine . The molecular weight of this compound is 216.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13FN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.26 . Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been used to prepare a bidentate Schiff base ligand (L) and HgCl2, which showed antibacterial activity .
- Methods of Application : The title complex was prepared using the compound as a bidentate Schiff base ligand (L) and HgCl2 . The Hg (II) center in the title compound is covalently bonded to three Cl atoms and two N atoms of the diimine ligand .
- Results : The antibacterial activities of the complex, ligand, and metal salt were tested against Gram-positive bacteria Staphylococcus aureus and Gram-negative bacteria Escherichia coli studied by the disk diffusion method .
Anti-Fibrosis Activity
- Scientific Field : Pharmacology
- Application Summary : The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their anti-fibrotic activities .
- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Antiproliferative Activity
- Scientific Field : Oncology
- Application Summary : The compound has been used in the synthesis of novel pyridine-thiazole hybrid molecules, which were screened for their cytotoxic action towards a panel of cell lines derived from different types of tumors .
- Methods of Application : Novel pyridine-thiazole hybrid molecules were synthesized and subjected to physico-chemical characterization and screening of their cytotoxic action towards a panel of cell lines derived from different types of tumors .
- Results : The synthesized molecules showed high antiproliferative activity .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : The compound has been used in the synthesis of novel molecules that showed relatively higher antiviral activity against Newcastle disease virus .
- Methods of Application : Compounds containing five-membered heteroaryl amines were synthesized and their antiviral activities were evaluated .
- Results : The synthesized compounds showed antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin . Further modification of these amines could lead to a lead molecule towards antiviral therapeutics .
Inhibition of Collagen Prolyl-4-Hydroxylase
- Scientific Field : Biochemistry
- Application Summary : The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their inhibition of collagen prolyl-4-hydroxylase .
- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
- Results : The result of the hydroxyproline assay displayed that two compounds are potent inhibitors of collagen prolyl-4-hydroxylase .
Drug Discovery
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been used in the synthesis of novel biologically active compounds for the treatment of human diseases .
- Methods of Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Results : The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Antimicrobial and Antiviral Activities
- Scientific Field : Microbiology
- Application Summary : Pyridine compounds, including (4-Fluorophenyl)(pyridin-2-yl)methylamine, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities .
- Methods of Application : The compound is used in the synthesis of various pyridine compounds, which are then tested for their antimicrobial and antiviral activities .
- Results : The synthesized compounds have shown promising results in the fight against various microbial and viral pathogens .
Treatment of Human Diseases
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been used in the synthesis of novel biologically active compounds for the treatment of human diseases .
- Methods of Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Results : The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Suppression of Collagen Production
- Scientific Field : Biochemistry
- Application Summary : The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their suppression of collagen production .
- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .
- Results : The result suggested that two compounds do have a potential effect on suppressing the production of collagen in vitro .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-methyl-1-pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c1-15-13(12-4-2-3-9-16-12)10-5-7-11(14)8-6-10/h2-9,13,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCJJQRKUPODNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)F)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Fluorophenyl)(pyridin-2-yl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



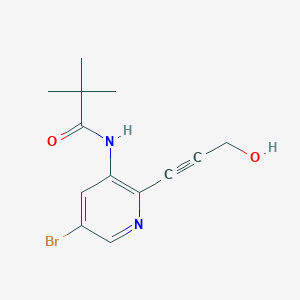
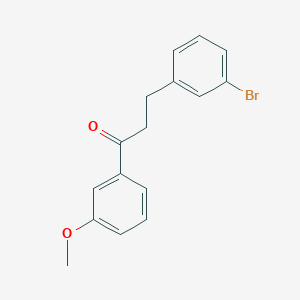
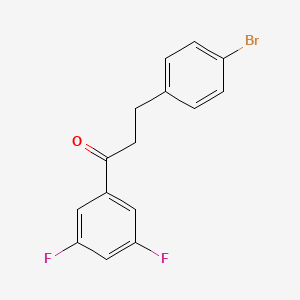
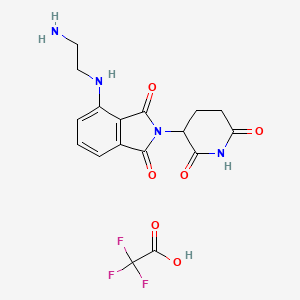

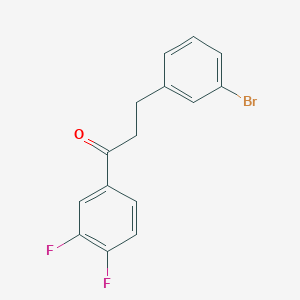
![ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1373705.png)
